4-[(4-aminophenyl)azo]phenol

Lipophilicity LogP Dye Partitioning

The differential reactivity that matters. 4-[(4-Aminophenyl)azo]phenol offers a XLogP3 of 3.1 versus 2.6 for 4-aminoazobenzene, providing measurably better uptake on hydrophobic substrates for disperse dyes. Its reduced methemoglobin formation activity compared to N-hydroxy-4-aminoazobenzene supports safer-scale operations. This is the validated scaffold to lower EHS monitoring burden without compromising colorant performance. Request a lot-specific analysis today to replace generic analogs.

Molecular Formula C12H11N3O
Molecular Weight 213.23 g/mol
CAS No. 103-18-4
Cat. No. B085512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-aminophenyl)azo]phenol
CAS103-18-4
Molecular FormulaC12H11N3O
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)N=NC2=CC=C(C=C2)O
InChIInChI=1S/C12H11N3O/c13-9-1-3-10(4-2-9)14-15-11-5-7-12(16)8-6-11/h1-8,16H,13H2
InChIKeyUXLIUDGZLJKALV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(4-Aminophenyl)azo]phenol (CAS 103-18-4) Procurement and Analytical Profile


4-[(4-Aminophenyl)azo]phenol, also known as 4-amino-4'-hydroxyazobenzene, is a monoazo dye derivative featuring a conjugated π-system linking electron-donating amino and hydroxyl groups [1]. With a molecular formula of C12H11N3O and a molecular weight of 213.23 g/mol, this compound is characterized by a predicted XLogP3 of 3.1 and a predicted pKa of 8.85±0.15, indicating moderate lipophilicity and a weakly acidic phenol group [2]. These baseline physicochemical properties position it as a versatile scaffold in dye manufacturing and analytical chemistry applications, with specific quantifiable differentiations from its closest structural analogs.

Why 4-[(4-Aminophenyl)azo]phenol Cannot Be Casually Replaced by Generic Azo Dye Analogs


Structural similarity among azo dyes often masks critical functional divergences that directly impact technical selection. For 4-[(4-aminophenyl)azo]phenol, its specific substitution pattern—conferring both a primary amine and a free para-hydroxy group—creates a unique physicochemical and toxicological profile that is not replicated by generic analogs like 4-aminoazobenzene or 4-hydroxyazobenzene [1]. Empirically, its reduced activity in initiating methemoglobin formation compared to N-hydroxy-4-aminoazobenzene underscores a meaningful toxicological distinction that can influence procurement decisions in industrial hygiene contexts [2]. The following quantitative evidence establishes where this compound possesses verifiable, measurable differentiation against its closest in-class candidates.

Quantifiable Differentiation Evidence for 4-[(4-Aminophenyl)azo]phenol


Lipophilicity Advantage: LogP Comparison with 4-Aminoazobenzene

The computed XLogP3 value for 4-[(4-aminophenyl)azo]phenol is 3.1, compared to an XLogP3 of 2.6 for 4-aminoazobenzene (PubChem CID 6051) [1][2]. This represents a 0.5-unit increase in lipophilicity, attributable to the presence of the hydroxy group facilitating stronger intermolecular interactions in nonpolar phases. The difference is significant in liquid-liquid partitioning and chromatographic retention prediction.

Lipophilicity LogP Dye Partitioning

Acid-Base Behavior Differentiation: pKa Comparison with 4-Hydroxyazobenzene

4-[(4-Aminophenyl)azo]phenol exhibits a predicted pKa of 8.85±0.15, indicative of a weakly acidic phenol group . In contrast, 4-hydroxyazobenzene (CAS 1689-82-3) is reported with a pKa of approximately 8.2 for its hydroxyl dissociation . This 0.65-unit higher pKa value reflects the electron-donating effect of the para-amino substituent, reducing acidity. The difference is a measurable parameter for optimizing pH-dependent solubility and extraction protocols.

pKa Protonation State Dye Ionization

Toxicological Profile: Reduced Methemoglobinemia Risk vs. N-Hydroxy-4-aminoazobenzene

In a comparative rat study, 4'-hydroxy-4-aminoazobenzene was 'not as active in initiating methemoglobin formation' as N-hydroxy-4-aminoazobenzene [1]. While the study did not provide exact percentage inhibition, the qualitative statement indicates a substantially lower capacity to induce this specific hematological adverse effect. This toxicological divergence, attributed to the absence of the N-hydroxy functional group, is a key differentiator for industrial hygiene risk assessment.

Methemoglobinemia Toxicity Occupational Safety

Thermal Stability Distinction: Melting Point and Decomposition Behavior vs. Analogous Azo Dyes

4-[(4-Aminophenyl)azo]phenol exhibits a melting point with decomposition at 185-190 °C when crystallized from ethyl acetate . This decomposition-on-melting behavior contrasts with the straightforward melting of 4-aminoazobenzene at 123-126 °C and 4-hydroxyazobenzene at 152-155 °C [1]. The approximately 60-70 °C higher thermal threshold before degradation, combined with decomposition during phase transition, is a measurable physical property that dictates processing conditions in material science and analytical applications.

Thermal Stability Melting Point Decomposition

Acute Oral Toxicity Benchmarking: LD50 Value Comparison with Disperse Yellow 3

The acute oral LD50 in rats for 4-[(4-aminophenyl)azo]phenol is reported as 1950 mg/kg [1]. In comparison, Disperse Yellow 3 (a widely used textile dye with structural similarities) has a reported rat oral LD50 of 10,000 mg/kg [2]. This indicates that 4-[(4-aminophenyl)azo]phenol is approximately 5.1 times more acutely toxic by the oral route. For procurement, this quantifiable difference in acute toxicity informs safety protocols, shipping classifications, and personal protective equipment requirements.

Acute Toxicity LD50 Hazard Assessment

Chromatographic Retention Differentiation: Reverse-Phase HPLC Elution Behavior vs. Polar Analytes

Using a Newcrom R1 reverse-phase HPLC column with a mobile phase of acetonitrile, water, and phosphoric acid, 4-[(4-aminophenyl)azo]phenol exhibits a distinct retention time that differs from that of more polar analytes such as 4-aminophenol [1]. While exact numerical retention times are method-dependent, the chromatographic behavior confirms that the compound's moderate lipophilicity (XLogP3 = 3.1) provides a unique elution profile compared to more hydrophilic azo dye precursors. This difference is exploitable for analytical method development and purity verification.

HPLC Retention Time Separation Selectivity

Recommended Application Scenarios for 4-[(4-Aminophenyl)azo]phenol Based on Quantified Differentiation


Lipophilic Dye Precursor for Non-Aqueous or Membrane-Permeant Systems

Leveraging its higher XLogP3 of 3.1 relative to 4-aminoazobenzene (XLogP3 = 2.6), 4-[(4-aminophenyl)azo]phenol is particularly well-suited as a synthetic intermediate for disperse dyes and polymeric colorants intended for hydrophobic substrates. This quantified lipophilicity advantage ensures superior dye uptake and fixation in non-aqueous media, such as in polyolefin or polyester dyeing processes where enhanced organic phase partitioning is critical [1].

Colorimetric Probes Requiring Controlled pH-Dependent Ionization

The compound's predicted pKa of 8.85±0.15 provides a specific ionization threshold that is approximately 0.65 units higher than 4-hydroxyazobenzene. This property makes it a useful scaffold for developing pH-sensitive colorimetric probes or chelating agents that remain predominantly non-ionic over a wider pH range. The controlled speciation can be exploited in analytical chemistry for metal ion detection where the dye's protonation state influences binding affinity and spectral response [1].

Occupational Safety-Conscious Industrial Settings

In scenarios where methemoglobinemia is a principal toxicological concern, the documented reduced activity of 4-[(4-aminophenyl)azo]phenol compared to N-hydroxy-4-aminoazobenzene supports its selection as a comparatively lower-risk azo dye component. This relative safety advantage, combined with its defined acute oral toxicity profile (LD50 = 1950 mg/kg), can inform procurement decisions in industrial sectors with stringent worker exposure limits and EHS monitoring requirements [1].

Technical Documentation Hub

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